3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride

Vue d'ensemble

Description

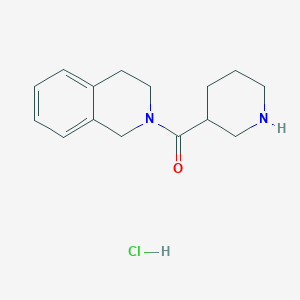

3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride is a synthetic organic compound with intriguing chemical properties and potential applications in various scientific fields. Its structure is characterized by the presence of a dihydroisoquinoline ring system fused to a piperidine ring, linked by a methanone group and stabilized as a hydrochloride salt.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride typically involves a multi-step process starting from commercially available precursors. One common method begins with the preparation of the dihydroisoquinoline ring, followed by the formation of the piperidine ring. These two components are then linked through a methanone bridge, and finally, the hydrochloride salt is formed by the reaction with hydrochloric acid.

Industrial Production Methods: Industrially, the production of this compound may involve optimized synthetic routes that enhance yield and purity while reducing cost and waste. This could involve the use of catalytic processes, green chemistry principles, and automated synthesis platforms to ensure efficient and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride can undergo several types of chemical reactions, including:

Oxidation: : This can lead to the formation of more oxidized derivatives, which might include the oxidation of the dihydroisoquinoline ring.

Reduction: : Reduction reactions could reduce the methanone group to an alcohol or other reduced forms.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic or aliphatic parts of the molecule.

Common Reagents and Conditions: Reactions typically employ reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions include controlled temperatures, solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate specific transformations.

Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols. Substitution reactions could introduce various functional groups to the molecule.

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of isoquinoline compounds exhibit antidepressant-like effects. The structure of 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride suggests potential activity at neurotransmitter receptors involved in mood regulation. Studies have shown that compounds with similar structures can modulate serotonergic and noradrenergic systems, which are critical in treating depression and anxiety disorders .

Analgesic Properties

This compound may also possess analgesic properties. Isoquinoline derivatives have been explored for their ability to interact with opioid receptors, suggesting that this compound could be effective in pain management strategies. Preliminary studies indicate that such compounds can provide relief from chronic pain without the side effects commonly associated with traditional opioids .

Neuroscience Research

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been a subject of investigation. Compounds like this compound may help in protecting neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. In vitro studies have demonstrated that similar compounds can reduce neuronal cell death and improve cognitive function in animal models .

Drug Development

Lead Compound for New Therapeutics

Given its promising biological activities, this compound serves as a lead compound for the development of new therapeutics. Researchers are focusing on synthesizing analogs with enhanced efficacy and reduced toxicity profiles. The structure-activity relationship (SAR) studies are essential for optimizing these compounds for clinical use .

Case Studies and Research Findings

Mécanisme D'action

The compound's mechanism of action can vary based on its application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzymatic activity, modulation of receptor function, or binding to nucleic acids, depending on the compound's specific structure and functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dihydro-2(1H)-isoquinoline: : Lacks the piperidine moiety.

Piperidinyl methanone: : Lacks the dihydroisoquinoline ring system.

Methanone hydrochlorides: : A broader class of compounds with different substituents.

Would you like to dive deeper into any of these sections?

Activité Biologique

3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride is a compound of significant interest in medicinal chemistry. Its structural features suggest potential biological activities, particularly in the realm of neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C15H21ClN2O

- CAS Number : 1220034-95-6

- Molecular Weight : 280.80 g/mol

- Structure : The compound features a dihydroisoquinoline core linked to a piperidine moiety, which may influence its pharmacological properties.

Research indicates that compounds with isoquinoline structures often interact with various biological targets, including receptors and enzymes involved in neurological and oncological pathways. The specific mechanism of action for this compound remains under investigation; however, its structural analogs have shown promise as:

- Poly(ADP-ribose) polymerase (PARP) inhibitors , which play a crucial role in DNA repair mechanisms in cancer cells.

- Opioid receptor modulators , suggesting potential analgesic properties.

Anticancer Activity

Several studies have explored the anticancer potential of isoquinoline derivatives. For instance:

- PARP Inhibition : Compounds similar to this compound have demonstrated effective inhibition of PARP enzymes, leading to increased cytotoxicity in BRCA-deficient cancer cells. These compounds exhibit low IC50 values (nM range), indicating potent activity against tumor cells while sparing normal cells .

- Cell Proliferation Inhibition : A study reported that related compounds effectively inhibited proliferation in various cancer cell lines, with EC50 values indicating significant potency .

Neuropharmacological Effects

Isoquinoline derivatives are known for their neuroactive properties:

- Analgesic Effects : Research on structurally similar compounds has shown that they can act as μ-opioid receptor agonists. For example, N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides demonstrated anti-nociceptive effects in animal models . The potential for this compound to exhibit similar effects warrants further investigation.

Case Study 1: PARP Inhibitors in Cancer Therapy

A clinical trial involving a series of PARP inhibitors highlighted the efficacy of compounds structurally related to this compound. Patients with BRCA mutations showed significant tumor regression when treated with these inhibitors, underscoring the therapeutic potential of targeting DNA repair pathways .

Case Study 2: Opioid Receptor Modulation

In preclinical studies evaluating the analgesic properties of isoquinoline derivatives, compounds similar to the target compound were administered in rodent models. The results indicated substantial pain relief without the severe side effects typically associated with traditional opioid therapies . This suggests a promising avenue for developing safer analgesics.

Table 1: Biological Activity Summary

Propriétés

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl(piperidin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O.ClH/c18-15(13-6-3-8-16-10-13)17-9-7-12-4-1-2-5-14(12)11-17;/h1-2,4-5,13,16H,3,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRNHCQAOUQZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC3=CC=CC=C3C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220034-95-6 | |

| Record name | Methanone, (3,4-dihydro-2(1H)-isoquinolinyl)-3-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.